1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene
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Overview
Description
“1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double and single bonds. The compound also contains two trifluoromethyl groups (-CF3) and a methoxymethoxy group (-OCH2OCH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the trifluoromethyl groups and the methoxymethoxy group onto the benzene ring. This could potentially be achieved through various organic reactions such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the two trifluoromethyl groups and the methoxymethoxy group attached to it. The exact spatial arrangement of these groups would depend on the specific positions they are attached to on the benzene ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in it. The trifluoromethyl groups are quite electronegative, which could make the compound susceptible to reactions involving nucleophilic attack. The methoxymethoxy group could potentially be involved in reactions with strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl groups could increase its electronegativity and potentially its reactivity. The methoxymethoxy group could influence its solubility in different solvents .Mechanism of Action
Target of Action
It is known that fluorinated compounds, such as those containing the trifluoromethyl group, are commonly used in pharmaceutical research . They are often incorporated into small molecules for life science-oriented research due to their increased stability and lipophilicity .
Mode of Action
The trifluoromethyl group is known to confer increased stability and lipophilicity, in addition to its high electronegativity . This could potentially enhance the compound’s interaction with its targets, leading to changes in their function or activity.
Biochemical Pathways
Fluorinated compounds are known to play a significant role in various biochemical pathways due to their unique properties .
Pharmacokinetics
The presence of the trifluoromethyl group often enhances the lipophilicity of compounds, which can influence their absorption and distribution .
Result of Action
The unique properties of fluorinated compounds, such as increased stability and lipophilicity, can potentially lead to significant effects at the molecular and cellular levels .
Safety and Hazards
As with any chemical compound, handling “1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
Properties
IUPAC Name |
1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c1-17-5-18-8-3-2-6(9(11,12)13)4-7(8)10(14,15)16/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQOUTMXAVFBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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